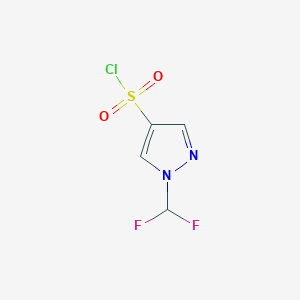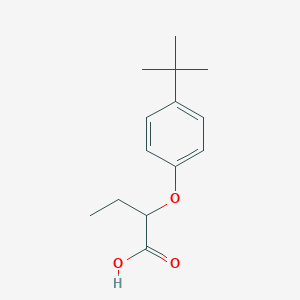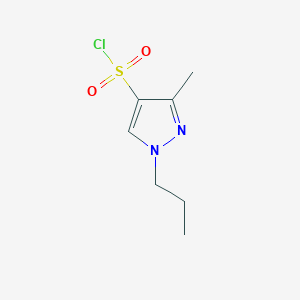
5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and agrochemicals. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar chlorinated aniline derivatives and their reactions, which can be extrapolated to understand the properties and potential reactivity of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline is achieved through a condensation reaction followed by a reduction step, yielding an 82% overall yield . This suggests that a similar approach could be employed for the synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline, potentially involving a chlorination step, a condensation with an indene derivative, and subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives is characterized by the presence of substituents that can significantly influence the electronic properties of the molecule. For example, the study of vibrational spectra and molecular orbital calculations of 2-chloro-5-(trifluoromethyl) aniline reveals the influence of chlorine and trifluoromethyl groups on the molecule's vibrational wavenumbers and electron density distribution . These findings can be applied to understand the molecular structure of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline, where the chlorine and indenyl substituents are likely to affect its electronic and vibrational properties.
Chemical Reactions Analysis
Chlorinated aniline derivatives can undergo various chemical reactions, including condensation and substitution reactions. The reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline result in the formation of isomers, indicating that the position and nature of substituents can affect the reactivity of the molecule . This implies that 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline could also participate in similar reactions, with its reactivity being influenced by the chloro and indenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aniline derivatives are determined by their molecular structure. The presence of chlorine and other substituents can affect properties such as melting point, solubility, and reactivity. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involves reactants that are readily available, and the process yields a product with high purity and minimal environmental pollution . This suggests that the synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline could also be optimized for industrial production, considering the environmental impact and the physical properties of the final product.
Scientific Research Applications
Biocidal Properties
5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline and related substances demonstrate potential as biocides. A study by Asaad, Grant, & Latif (1988) found that derivatives of this compound exhibit molluscicidal and fungicidal activities, indicating its usefulness in pest control and agriculture.
Fluorescence Quenching Studies
Research on boronic acid derivatives, including compounds related to 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline, shows significant insights into fluorescence quenching. Studies by Geethanjali et al. (2015) have explored the quenching mechanism of these derivatives in different environments, which is valuable for understanding molecular interactions in chemical and biological systems.
Synthesis of Pesticides
An improved synthesis method for a key intermediate of the pesticide Indoxacarb, which includes 5-chloro-2,3-dihydro-1H-inden-5-yloxy aniline, was developed by Jing (2012). This highlights the compound's role in the development and manufacturing of agricultural pesticides.
Applications in Solar Cells
A novel polymer based on a derivative of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline was synthesized by Shahhosseini et al. (2016). This polymer showed improved efficiency in dye-sensitized solar cells, indicating the compound's potential in renewable energy technologies.
Antimicrobial Properties
Certain derivatives of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline have been shown to possess antimicrobial properties. Reisner & Borick (1955) reported that some of these compounds exhibited significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications.
Future Directions
properties
IUPAC Name |
5-chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLOCJUCQARQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

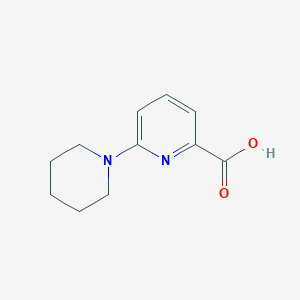
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
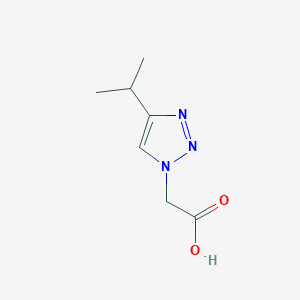
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)


